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molecular formula C11H15IN2O2 B8285632 Ethyl N-(2-Amino-5-iodobenzyl)glycinate

Ethyl N-(2-Amino-5-iodobenzyl)glycinate

Cat. No. B8285632
M. Wt: 334.15 g/mol
InChI Key: WHJBDRZQZBLTBQ-UHFFFAOYSA-N
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Patent
US04783467

Procedure details

Iodine monochloride (3.24 g) was added to a stirred solution of ethyl N-(2-aminobenzyl)glycinate (4.16 g) (see U.S. Pat. No. 3,983,120) and sodium acetate (1.804 g) in acetic acid (100 cm3) at room temperature. After 1 hour volatile material was removed in vacuo and the residue was partitioned between chloroform (200 -cm3) and saturated aqueous sodium carbonate solution (50 cm3). The aqueous phase was further extracted with chloroform (2×50 cm3) and the combined organic extracts were washed with 10% aqueous sodium thiosulphate solution (50 cm3). The dried (MgSO4) organic extracts were evaporated in vacuo and the oily residue was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting witb chloroform. Combination and evaporation of the appropriate fractions gave a solid (4.9 g), a small portion of which was recrystallised from hexane-ethyl acetate to afford the title compound, m.p. 58°-61°.
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
1.804 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1]Cl.[NH2:3][C:4]1[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=1[CH2:6][NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].C([O-])(=O)C.[Na+]>C(O)(=O)C>[NH2:3][C:4]1[CH:17]=[CH:16][C:15]([I:1])=[CH:14][C:5]=1[CH2:6][NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
ICl
Name
Quantity
4.16 g
Type
reactant
Smiles
NC1=C(CNCC(=O)OCC)C=CC=C1
Step Two
Name
Quantity
1.804 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
After 1 hour volatile material was removed in vacuo
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between chloroform (200 -cm3) and saturated aqueous sodium carbonate solution (50 cm3)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with chloroform (2×50 cm3)
WASH
Type
WASH
Details
the combined organic extracts were washed with 10% aqueous sodium thiosulphate solution (50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) organic extracts
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the oily residue was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
WASH
Type
WASH
Details
eluting witb chloroform
CUSTOM
Type
CUSTOM
Details
Combination and evaporation of the appropriate fractions

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CNCC(=O)OCC)C=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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